N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of “N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide” is C14H15FN2O. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a carboxamide group and a 2-fluorocyclopentyl group.Scientific Research Applications
Antituberculosis Agents
Indole-2-carboxamides have emerged as promising antituberculosis agents. Through phenotypic screening against mycobacteria, certain analogs within this class demonstrated low micromolar potency against Mycobacterium tuberculosis (Mtb), despite challenges such as high mouse liver microsomal clearance and low aqueous solubility. Notably, modifications including alkyl groups on the cyclohexyl ring and substituting chloro, fluoro, or cyano on the indole ring have improved metabolic stability and in vitro activity against Mtb, marking them as significant advancements in tuberculosis treatment (R. R. Kondreddi et al., 2013).
Antimycobacterial and Anticancer Agents
A new series of functionalized indoles demonstrated both antimycobacterial and anticancer activities. These compounds showed moderate to good inhibitory activity against Mycobacterium tuberculosis H37Rv and were also evaluated for antitumor activity, revealing broad-spectrum antiproliferative activity, especially against leukemia cell lines (Gökçe Cihan-Üstündağ & G. Çapan, 2012).
Anticancer and Antimicrobial Activity
Indole-pyrimidine hybrids have been synthesized and evaluated for their anticancer and antimicrobial activities. Certain molecules exhibited significant anti-proliferative activity against various cancer cells and potent anti-microbial activity, highlighting the potential of these compounds in developing new therapeutic agents (N. Gokhale et al., 2017).
COX-2 Inhibitors
Research on indol-2 and 3-carboxamides has led to the identification of compounds that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. This class of compounds presents a promising direction for the development of new anti-inflammatory and anticancer drugs (S. Olgen et al., 2002).
Anti-Hyperlipidemic Agents
A series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have been evaluated for their lipid-lowering activity in a rat model of hyperlipidemia induced by Triton WR-1339. Some derivatives significantly reduced elevated plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels, indicating their potential as anti-hyperlipidemic agents (G. Shattat et al., 2010).
Mechanism of Action
Target of Action
N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
The fluorine atom in the compound may enhance certain properties of the drug, such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It can be inferred that the compound’s fluorine atom may enhance its metabolic stability .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-11-2-1-3-12(11)17-14(18)10-5-4-9-6-7-16-13(9)8-10/h4-8,11-12,16H,1-3H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSFOXSEKJLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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